1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

LC-MS/MS Stable Isotope Dilution Quantitative Lipidomics

Achieve reliable quantification of PAF C-16 in complex biological matrices. This deuterated analog resolves matrix effects and ion suppression, which are critical pain points in lipid mediator analysis. - Enables GC-NICI-MS detection down to the 100 fg level with linear calibration curves (r²>0.999). - High isotopic purity (≥99% d1-d4) and chemical purity (≥98%) ensure multi-center data harmonization. - Specifically differentiates PAF C-16 from PAF C-18, preventing isoform quantification errors.

Molecular Formula C26H54NO7P
Molecular Weight 527.7 g/mol
Cat. No. B12431942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4
Molecular FormulaC26H54NO7P
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C
InChIInChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2
InChIKeyHVAUUPRFYPCOCA-VGOTWLLUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PAF C-16-d4 Internal Standard for Quantitative Lipidomics


1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 (PAF C-16-d4, CAS 211106-54-6) is a deuterium-labeled analog of the endogenous phospholipid mediator platelet-activating factor C-16 (PAF C-16) [1]. As a stable isotope-labeled internal standard, it incorporates four deuterium atoms at the 7, 7', 8, and 8' positions of the hexadecyl moiety, enabling precise quantification of PAF C-16 via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . Its molecular formula is C₂₆H₅₀D₄NO₇P, with a molecular weight of 527.71 Da, which is +4 Da heavier than the unlabeled PAF C-16 (523.68 Da) . This compound is essential for accurate measurement of PAF C-16 levels in biological matrices such as plasma, cells, and tissues, and is a critical reagent for studies investigating the role of PAF in inflammation, platelet aggregation, and neuronal differentiation .

Stable isotope-labeled internal standard (SIL-IS) for PAF C-16 quantification
Corrects for matrix effects, ion suppression, and extraction recovery in LC-MS or GC-MS
Enables measurement of endogenous PAF C-16 in human plasma research matrices, cell lysates, and tissue homogenates

Why PAF C-16-d4 Cannot Be Substituted by Other Standards


Accurate quantification of PAF C-16 in complex biological samples using mass spectrometry is impossible without a chemically identical, isotopically distinct internal standard to correct for matrix effects, ion suppression, and variable recovery during sample preparation [1]. While unlabeled PAF C-16 has the same chemical structure, it is indistinguishable from the endogenous analyte and cannot serve as an internal standard [2]. Alternative deuterated standards like PAF C-18-d4 or Lyso-PAF C-16-d4 are designed for their respective analytes (PAF C-18 or Lyso-PAF C-16) and exhibit different chromatographic retention times and fragmentation patterns, leading to quantification errors if used for PAF C-16 [3]. Furthermore, PAF C-16-d4 is specifically required to resolve the critical biological distinction between PAF C-16 and PAF C-18, as these two isoforms have different biological potencies and are regulated independently in various disease states [4]. Therefore, 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 is not interchangeable with any other PAF analog or deuterated standard.

Unlabeled PAF C-16
Co-elutes with endogenous analyte; provides no mass discrimination for MS quantification.
PAF C-18-d4 or Lyso-PAF C-16-d4
Different retention and fragmentation may cause quantification bias; isoform-specific biology is not captured.
Non-deuterated or acetyl-labeled analogs
Acetyl-d3 labels risk H/D exchange during derivatization; may compromise isotopic purity and accuracy.

Quantifiable Differentiation of PAF C-16-d4 from Analogs


Mass Difference for LC-MS/MS Discrimination

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 possesses a molecular weight of 527.71 Da, which is +4 Da heavier than the unlabeled PAF C-16 analyte (523.68 Da) . This mass difference allows for baseline chromatographic resolution and distinct m/z detection in MS/MS, enabling the internal standard to be quantified independently of the endogenous analyte in the same sample run . In contrast, using a non-deuterated analog would result in co-eluting peaks and ion suppression, making accurate quantification impossible [1].

Mass Shift
Head-to-head
+4.03 Da (Δm = 4)
Enables independent SRM detection; avoids co-elution.
Fundamental for stable isotope dilution MS.
LC-MS/MS Stable Isotope Dilution Quantitative Lipidomics

Greater Platelet Aggregation Potency over PAF C-18

The parent compound of PAF C-16-d4, PAF C-16, is a more potent mediator of platelet aggregation than the closely related analog PAF C-18 . Studies show that PAF C-16 induces platelet aggregation with a potency approximately 2-3 times greater than that of PAF C-18, as measured by EC50 values in washed platelet assays [1]. This differential activity is critical, as both isoforms are present in biological systems but have distinct physiological and pathological roles. Using PAF C-18-d4 as an internal standard for PAF C-16 quantification would not only introduce analytical error but also fail to capture the biologically relevant PAF C-16 isoform specifically [2].

Isoform Potency
Class-level
PAF C-16 ~2–3× more potent PAF C-18
Supports independent isoform quantification; distinct biological roles.
Washed platelet aggregation EC50 comparison.
Platelet Aggregation Inflammation PAF Receptor Pharmacology

Deuterium Label Stability Without H/D Exchange

The four deuterium atoms in 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 are specifically placed at the 7, 7', 8, and 8' positions of the alkyl chain . This location is far from the acetyl ester and phosphocholine head group, which are common sites for enzymatic or chemical hydrolysis. This design minimizes the risk of deuterium/hydrogen (H/D) exchange during sample extraction and derivatization [1]. In contrast, deuterium labels on the acetyl group (e.g., [2H3]acetyl-AGEPC) are susceptible to exchange during derivatization for GC-MS, leading to variable isotopic purity and inaccurate quantification [2].

Label Stability
Head-to-head
Chain-labeled (C7,C8) vs. acetyl-d3; chain stable to H/D exchange
Maintains isotopic purity through sample derivatization.
Assessed with PFBCl derivatization at 150°C for GC-MS.
Metabolic Stability Isotope Exchange Sample Preparation GC-MS

Sub-Picogram Quantification Sensitivity

When used as an internal standard in gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS), deuterated PAF analogs enable the quantification of PAF C-16 with exceptional sensitivity. Using 1 pg of the deuterium-labeled internal standard, quantities as low as 100 fg of PAF C-16 can be measured, with standard curves achieving correlation coefficients (r²) greater than 0.999 [1]. This level of sensitivity is not attainable using non-isotopic internal standards due to matrix effects, nor is it possible when using a structurally similar but non-identical analog (e.g., PAF C-18-d4) due to differences in ionization efficiency and fragmentation [2].

Sensitivity (LLOQ)
Class-level
100 fg (GC-NICI-MS, r²>0.999)
Supports detection at low pg/mL in plasma research matrices.
Enables analysis from ~70,000 cells.
GC-NICI-MS Analytical Sensitivity Method Validation

High Isotopic Purity and Batch Reproducibility

Reputable vendors of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 specify a purity of ≥98% and deuterium incorporation of ≥99% in the d1-d4 forms . This high level of isotopic enrichment and chemical purity is critical for minimizing the contribution of the internal standard to the unlabeled analyte signal (isotopic interference) and for ensuring that the internal standard peak area is directly proportional to its concentration . Lower purity alternatives or in-house synthesized standards often suffer from variable isotopic enrichment or chemical impurities that compromise assay accuracy and long-term reproducibility .

Purity & Enrichment
Data to verify
Purity ≥98%; d1-d4 ≥99% (vendor CoA)
Minimizes isotopic interference; supports method reproducibility.
Verify batch-specific Certificate of Analysis.
Quality Control Reproducibility Procurement

Key Research Applications of PAF C-16-d4


LC-MS/MS Quantification of PAF C-16 in Plasma

This deuterated standard is essential for developing and validating LC-MS/MS methods to measure PAF C-16 levels in human plasma. The stable isotope dilution technique, using 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4, corrects for matrix effects and ion suppression, enabling the accurate quantification of this potent lipid mediator in clinical cohorts [1]. This is particularly important for studying PAF C-16's role in atherosclerosis, thrombosis, and systemic inflammation, where its levels may be altered.

Ultra-Sensitive GC-NICI-MS Detection of PAF C-16

For studies with limited sample availability, such as tissue biopsies or sorted cell populations, the use of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 as an internal standard in GC-NICI-MS is non-negotiable. It enables the detection and quantification of PAF C-16 down to the 100 fg level with linear calibration curves (r²>0.999), providing the necessary sensitivity to analyze minute sample amounts (e.g., from 70,000 cells) [2]. This application is critical for research into localized inflammation, neuroinflammation, and early-stage disease biomarkers.

Differentiating PAF C-16 and C-18 in Functional Studies

PAF C-16 and PAF C-18 are distinct molecular species with different biological potencies. For example, PAF C-16 is a 2-3x more potent inducer of platelet aggregation than PAF C-18 [3]. To understand the specific contribution of each isoform to a biological process, researchers must be able to quantify them independently. This requires the use of isoform-specific deuterated internal standards, such as 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 for PAF C-16, to ensure that the measured signal is not confounded by the presence of the other isoform .

Cross-Laboratory Reproducibility in PAF Lipidomics

For large-scale, multi-center lipidomics studies, the use of a well-characterized, high-purity internal standard is paramount for data harmonization. 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4, with its guaranteed high isotopic purity (≥99% d1-d4) and chemical purity (≥98%), ensures that quantitative results from different laboratories using the same standard are directly comparable, regardless of variations in instrumentation or sample preparation protocols . This is a key procurement consideration for consortia and collaborative research networks.

Application
Selection Property
Validation Focus
PAF C-16 bioanalysis in human plasma research matrices
Isotope-dilution MS correction for matrix effects, ion suppression, and recovery
Method accuracy and precision across plasma research cohorts
Trace-level PAF C-16 detection in limited biospecimens
Sub-picogram sensitivity with GC-NICI-MS
LLOQ and linearity assessment in tissue biopsy or sorted cell samples
Isoform-resolved PAF quantification in functional studies
Isoform-specific SIL-IS for independent PAF C-16 measurement
Isoform-specific biological response context and independent regulation
Multi-center lipidomics data harmonization
Certified high isotopic purity (≥99% d1-d4) and chemical purity (≥98%)
Batch-to-batch consistency; cross-laboratory method transferability

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